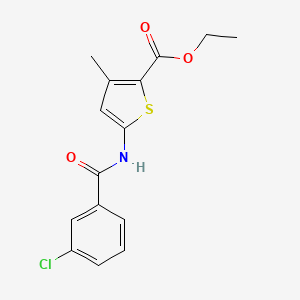

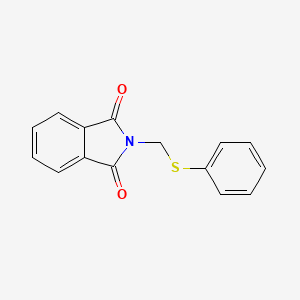

Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [ (3-chlorobenzamido)methyl]triethylammonium chloride was achieved in a reaction of N-(chloromethyl)-3-chlorobenzamide and triethylamine in dry acetone . Another example is the synthesis of N-alkyl-2-(substitutedbenzamido)benzamides and methyl 2-(2-(substitutedbenzamido)benzamido) alkanoates, which were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Molecular Structure Analysis

The molecular structure of Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and Mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone leads to the formation of [ (3-chlorobenzamido)methyl]triethylammonium chloride . Another example is the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters, leading to the formation of N-alkyl-2-(substitutedbenzamido)benzamides and methyl 2-(2-(substitutedbenzamido)benzamido) alkanoates .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate is a compound that has been studied in various chemical synthesis processes. For instance, Kogami and Watanabe (2011) developed a safe and efficient process for the preparation of a related compound, ethyl 2-methylthiophene-3-carboxylate. This process avoids the use of strong bases and operates under noncryogenic conditions (Kogami & Watanabe, 2011). Additionally, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound with a structure similar to the one , was described by Achutha et al. (2017), highlighting the use of 1H NMR and mass spectral analysis in its characterization (Achutha et al., 2017).

Pharmacological and Biological Activity

The compound's derivatives have been explored for their potential in pharmacology and biology. Mohareb et al. (2016) synthesized and evaluated a series of thiophene and benzothiophene derivatives, including compounds structurally related to this compound, for anti-cancer activities. They found certain derivatives to be active against various tumor cell lines (Mohareb et al., 2016).

Application in Material Science

In material science, thiophene derivatives have been studied for their application in dyes and pigments. Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers. These dyes displayed very good fastness properties, although they had poor photostability (Iyun et al., 2015).

Fluorescence Property

Research has also been conducted on the fluorescence properties of similar compounds. Guo Pusheng (2009) investigated the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, which suggests potential applications in the field of optical materials (Guo Pusheng, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate is a complex chemical compound that is part of the indole derivatives . Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives, to which this compound belongs, are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds interact with their targets, causing changes that can lead to various therapeutic effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and its targets .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .

Eigenschaften

IUPAC Name |

ethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-3-20-15(19)13-9(2)7-12(21-13)17-14(18)10-5-4-6-11(16)8-10/h4-8H,3H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXPXCXMBJDMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2407858.png)

![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2407860.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2407861.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2407863.png)

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)

![3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione](/img/structure/B2407872.png)

![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)